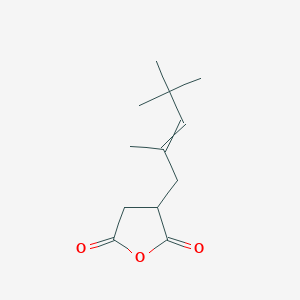
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxolane ring fused with a dione group and a trimethylpentene side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione typically involves the reaction of 2,4,4-trimethylpent-2-en-1-ol with oxalic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Various substituted oxolane derivatives.
科学研究应用
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
相似化合物的比较
Similar Compounds
2,4,4-Trimethylpent-1-ene: Shares the trimethylpentene side chain but lacks the oxolane and dione groups.
Oxolane-2,5-dione: Contains the oxolane ring and dione group but lacks the trimethylpentene side chain.
Uniqueness
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is unique due to its combination of an oxolane ring, dione group, and trimethylpentene side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
72242-66-1 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-(2,4,4-trimethylpent-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h7,9H,5-6H2,1-4H3 |
InChI 键 |
TVRJIXCIWRQYNL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(C)(C)C)CC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















